(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate
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Overview
Description
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of multiple functional groups, including a pyridine ring, a piperazine moiety, and a phthalimide structure, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate typically involves multi-step organic reactions. The process begins with the preparation of the phthalimide derivative, followed by the introduction of the pyridine and piperazine groups through nucleophilic substitution reactions. The final step involves esterification with (E)-but-2-enedioic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine and piperazine moieties can bind to receptors or enzymes, modulating their activity. The phthalimide structure may facilitate cellular uptake and distribution. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Similar in structure but may lack the pyridine and piperazine groups.
Pyridine-containing compounds: Share the pyridine ring but differ in other functional groups.
Piperazine derivatives: Contain the piperazine moiety but vary in other structural elements.
Uniqueness
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
84916-38-1 |
---|---|
Molecular Formula |
C34H44N4O12 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate |
InChI |
InChI=1S/C26H36N4O4.2C4H4O4/c1-2-3-4-12-24(31)34-20(19-30-25(32)21-9-5-6-10-22(21)26(30)33)18-28-14-16-29(17-15-28)23-11-7-8-13-27-23;2*5-3(6)1-2-4(7)8/h5-8,11,13,20-22H,2-4,9-10,12,14-19H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
QWOYVHCWTMASEI-LVEZLNDCSA-N |
Isomeric SMILES |
CCCCCC(=O)OC(CN1C(=O)C2C(C1=O)CC=CC2)CN3CCN(CC3)C4=CC=CC=N4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCC(=O)OC(CN1CCN(CC1)C2=CC=CC=N2)CN3C(=O)C4CC=CCC4C3=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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